4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The process typically begins with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
- N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Uniqueness
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H23N3O4S2 |
---|---|
Molecular Weight |
589.7g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C33H23N3O4S2/c1-19-13-15-21(16-14-19)28-27(29(37)26-17-22-8-3-5-12-25(22)40-26)30(38)31(39)36(28)32-34-35-33(42-32)41-18-23-10-6-9-20-7-2-4-11-24(20)23/h2-17,28,38H,18H2,1H3 |
InChI Key |
GCZRIENQFRUBEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54)O)C(=O)C6=CC7=CC=CC=C7O6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54)O)C(=O)C6=CC7=CC=CC=C7O6 |
Origin of Product |
United States |
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